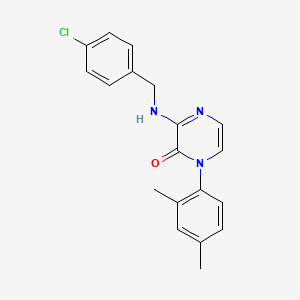
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one, also known as CP-945,598, is a pyrazinone derivative that has been studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
作用機序
The mechanism of action of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been extensively studied. This compound has been found to act as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of pain, inflammation, and seizure activity. By blocking the CB1 receptor, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one is able to reduce pain and inflammation, and prevent seizures.
生化学的および生理学的効果
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been found to have a variety of biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to increase the release of anti-inflammatory cytokines such as interleukin-10. Additionally, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been found to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. These biochemical effects contribute to the anti-inflammatory and analgesic properties of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one.
実験室実験の利点と制限
One advantage of using 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one in lab experiments is its selective antagonism of the CB1 receptor. This allows for the study of the specific effects of CB1 receptor blockade on pain, inflammation, and seizure activity. Additionally, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in lab experiments.
One limitation of using 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one in lab experiments is its selectivity for the CB1 receptor. This limits its potential applications to conditions that are regulated by this receptor. Additionally, the effects of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one may be influenced by factors such as age, sex, and genetic variability, which can complicate the interpretation of lab results.
将来の方向性
There are several potential future directions for the study of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one. One area of interest is the potential use of this compound in the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the mechanisms of action of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one, and to identify potential applications for this compound in other areas of medicine. Finally, the development of new analogs of 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one may lead to the discovery of compounds with improved efficacy and safety profiles.
合成法
The synthesis method for 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one involves the reaction of 4-chlorobenzylamine with 2,4-dimethylpyrazine-3,5-dicarbonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. This synthesis method has been described in detail in several scientific publications.
科学的研究の応用
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been studied for its potential therapeutic applications in a variety of scientific research studies. This compound has been found to have anti-inflammatory and analgesic effects, and has been studied for its potential use in the treatment of chronic pain and inflammatory conditions. Additionally, 3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has been shown to have anticonvulsant properties, and has been studied for its potential use in the treatment of epilepsy.
特性
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(2,4-dimethylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-3-8-17(14(2)11-13)23-10-9-21-18(19(23)24)22-12-15-4-6-16(20)7-5-15/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHPNNNGNWSSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorobenzyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

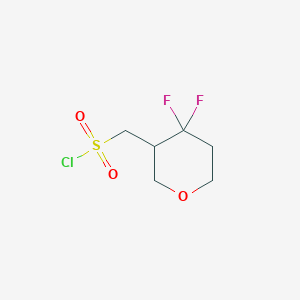
![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)
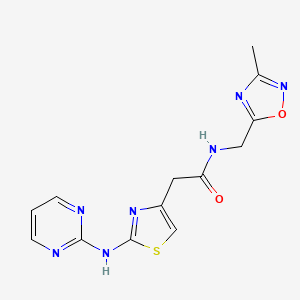
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)
![2-(benzo[d]isoxazol-3-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986423.png)
![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)
![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)
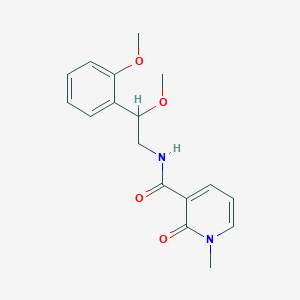
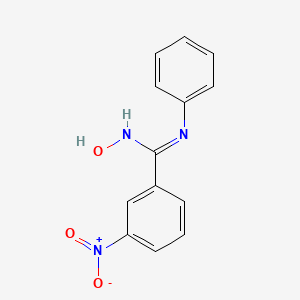
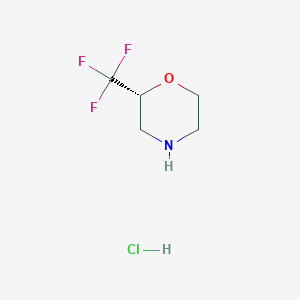

![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)